Mytilipin A

Description

Properties

Molecular Formula |

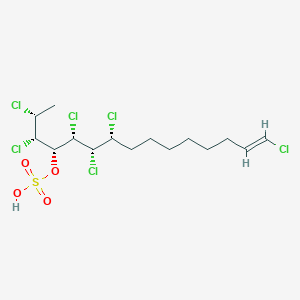

C15H24Cl6O4S |

|---|---|

Molecular Weight |

513.1 g/mol |

IUPAC Name |

[(E,2R,3S,4R,5S,6S,7R)-2,3,5,6,7,15-hexachloropentadec-14-en-4-yl] hydrogen sulfate |

InChI |

InChI=1S/C15H24Cl6O4S/c1-10(17)12(19)15(25-26(22,23)24)14(21)13(20)11(18)8-6-4-2-3-5-7-9-16/h7,9-15H,2-6,8H2,1H3,(H,22,23,24)/b9-7+/t10-,11-,12-,13+,14-,15-/m1/s1 |

InChI Key |

MRHBLGIXICCSSZ-DBHKVRRXSA-N |

Isomeric SMILES |

C[C@H]([C@H]([C@H]([C@@H]([C@H]([C@@H](CCCCCC/C=C/Cl)Cl)Cl)Cl)OS(=O)(=O)O)Cl)Cl |

Canonical SMILES |

CC(C(C(C(C(C(CCCCCCC=CCl)Cl)Cl)Cl)OS(=O)(=O)O)Cl)Cl |

Synonyms |

mytilipin A |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

The synthesis of Mytilipin A has been a significant area of research due to its complex structure. Several synthetic routes have been developed, emphasizing efficient methodologies that reduce the number of steps required for production.

- Synthesis Techniques : Recent studies have reported the synthesis of this compound in racemic form using a seven-step process and in enantioenriched form in eight steps. Key transformations include:

This efficient synthetic route not only facilitates the production of this compound but also serves as a model for synthesizing other related chlorosulfolipids.

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research.

- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth suggests potential applications in developing new antibiotics .

- Cytotoxic Effects : Research has shown that this compound can induce cytotoxic effects in cancer cell lines. This property is being explored for its potential use in cancer therapy, where it may serve as a lead compound for developing novel anticancer agents .

Potential Therapeutic Uses

The unique properties of this compound open avenues for therapeutic applications:

- Anticancer Drug Development : Given its cytotoxicity against cancer cells, there is ongoing research to evaluate the efficacy and safety of this compound as a candidate for anticancer drug development. Its mechanism of action is under investigation to understand how it affects cancer cell proliferation and survival .

- Antimicrobial Agents : The compound's ability to combat microbial infections positions it as a potential candidate for developing new antimicrobial therapies. With rising antibiotic resistance, exploring natural products like this compound could provide alternative solutions .

Case Studies

Several case studies illustrate the applications and implications of this compound:

Chemical Reactions Analysis

Bromoallylation of α,β-Dichloroaldehyde

The synthesis begins with a bromoallylation reaction of the sensitive α,β-dichloroaldehyde 8 , using a bromoallylaluminum reagent. This step proceeds with >95:5 diastereoselectivity , guided by Felkin–Anh and Cornforth transition-state models . The reaction forms a bromohydrin intermediate, which is subsequently converted to vinyl epoxide 9 via aqueous base treatment. Challenges include volatility of intermediates, limiting yields to ~50% for shorter chains (e.g., C13) .

Kinetic Resolution of Vinyl Epoxide

Racemic vinyl epoxide 9 undergoes stereochemical resolution using Denmark’s meso-epoxide desymmetrization method. Chlorinolysis with inversion at the allylic position achieves a 13:1 selectivity factor , yielding enantioenriched material (93.5:6.5 e.r.) at 57% conversion . This resolution step adds only one operation to the enantioselective route, enabling access to optically active intermediates critical for biological studies .

Z-Selective Alkene Cross Metathesis

A convergent Z-selective cross metathesis between vinyl epoxide 13 and alkene 74 (derived from 8-bromo-1-octene) employs Grubbs cycloadamantyl catalyst 12 . The reaction proceeds with complete Z-selectivity (>20:1 Z:E), directly installing the vinyl chloride moiety and avoiding inefficient Wittig reactions .

| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 10 | DCE/CH₂Cl₂ | 2 | 10 |

| 30 | DCE/CH₂Cl₂ | 3 | 32 |

| 50 | PhCF₃/CH₂Cl₂ | 4 | 34 |

Table 1: Optimization of Z-selective cross metathesis for this compound .

Low yields (10–39%) are attributed to catalyst deactivation by chlorinated substrates. Despite inefficiencies, this step eliminates three post-convergence steps compared to earlier routes .

Chemoselective Dichlorination

Diene 14 undergoes dichlorination using Mioskowski’s reagent (Et₄NCl₃), achieving 93:7 diastereoselectivity (purified to 97:3) at C9 and C10. The reaction’s chemoselectivity avoids undesired reactivity at the isolated vinyl chloride, ensuring precise installation of the final two chlorides .

Key Advancements and Challenges

-

Efficiency : The seven-step racemic route represents the shortest synthesis to date, improving on prior 10- to 19-step methods .

-

Stereocontrol : Diastereoselectivity exceeds 93% in all critical steps, enabled by substrate-controlled reactions and Z-selective catalysis .

-

Limitations : Low turnover in cross metathesis and volatility of early intermediates remain bottlenecks .

This synthesis underscores the viability of polychlorinated intermediates in complex molecule assembly and expands the utility of Z-selective metathesis in natural product synthesis .

Comparison with Similar Compounds

Structural Features

Mytilipin A shares a conserved stereotriad (C11–C16) with other chlorosulfolipids like Danicalipin A (C22) and Malhamensilipin A (C24), but differs in functionalization and stereochemical complexity (Table 1).

Table 1: Structural Comparison of Key Chlorosulfolipids

| Compound | Backbone | Stereocenters | Unique Features | Source |

|---|---|---|---|---|

| This compound | C24 | 15 | Vinyl chloride, stereohexad | Adriatic mussels |

| Danicalipin A | C22 | 13 | Terminal sulfate, stereotetrad | Algae Ochromonas danica |

| Malhamensilipin A | C24 | 14 | Epoxide-derived chloronium ions | Freshwater algae |

| (–)-Deschlorothis compound | C24 | 14 | Lacks vinyl chloride | Synthetic analog |

- This compound vs. Danicalipin A : While both contain a stereotriad, Danicalipin A has a shorter C22 chain and a terminal sulfate group, whereas this compound’s vinyl chloride enhances electrophilicity .

- This compound vs. Malhamensilipin A : Malhamensilipin A incorporates epoxide-derived chloronium ions during synthesis, a feature absent in this compound, which relies on dichlorination of α,β-dichloroaldehydes .

- This compound vs. (–)-Deschlorothis compound : The deschloro analog lacks the C24 vinyl chloride, simplifying synthesis but reducing bioactivity .

Stability and Bioactivity

- Stability : this compound’s polychlorinated backbone confers remarkable stability, resisting hydrolysis under physiological conditions . In contrast, Malhamensilipin A’s epoxide intermediates are prone to ring-opening reactions .

- Bioactivity : this compound exhibits molluscicidal activity , likely due to its vinyl chloride disrupting membrane integrity. Danicalipin A, with a terminal sulfate, shows weaker activity, while (–)-Deschlorothis compound is inactive .

Preparation Methods

Carreira’s Pioneering Racemic Synthesis

The Carreira group’s 2010 synthesis employed a 10-step linear sequence, utilizing anti-dichlorination of crotyl alcohol and late-stage sulfation. Critical limitations included:

Yoshimitsu’s Enantioselective Route

Yoshimitsu’s 19-step asymmetric synthesis introduced chlorine via stereospecific epoxide ring-opening, achieving 98% e.e. but with a 0.5% overall yield. The route’s inefficiency underscored the need for streamlined strategies.

Second-Generation Strategies and Key Innovations

Recent advances address prior shortcomings through three pivotal innovations:

Bromoallylation of α,β-Dichloroaldehydes

The Denmark group demonstrated that α,β-dichloroaldehyde 8 undergoes bromoallylation with 95:5 d.r. using a chiral aluminum reagent (Table 1). This step circumvents elimination by employing low temperatures (−78°C) and a slow addition protocol.

Table 1: Diastereoselectivity in Carbonyl Additions

| Substrate | Reagent | d.r. | Yield (%) |

|---|---|---|---|

| α,β-Dichloroaldehyde | AlBr₃·Et₂O | 80:20 | 62 |

| α,β-Dichloroaldehyde | Chiral Al reagent | 95:5 | 68 |

Kinetic Resolution of Vinyl Epoxides

Racemic vinyl epoxide 9 undergoes kinetic resolution using Jacobsen’s cobalt-salen catalyst, affording enantioenriched 13 with 93.5:6.5 e.r. at 57% conversion. This single-step resolution reduces the enantioselective synthesis to eight steps.

Z-Selective Alkene Cross Metathesis

Grubbs’ cycloadamantyl catalyst 12 enables Z-selective cross metathesis between vinyl epoxide 13 and alkenyl chloride 14 , achieving >98% Z-selectivity (Scheme 1). This convergent step eliminates three linear steps compared to Wittig-based approaches.

Scheme 1: Convergent Metathesis Strategy

Step-by-Step Analysis of the Seven-Step Racemic Synthesis

Step 1: Anti-Dichlorination of Crotyl Alcohol

Crotyl alcohol undergoes anti-dichlorination using Et₄NCl₃ (Mioskowski’s reagent) to yield dichloroalcohol 7 (82% yield). The anti-stereochemistry is critical for subsequent stereocontrol.

Step 2: Oxidation to α,β-Dichloroaldehyde

Dess–Martin periodinane oxidizes 7 to aldehyde 8 , which is immediately used in situ due to volatility.

Step 3: Bromoallylation and Epoxidation

Bromoallylaluminum reagent adds to 8 with 95:5 d.r., followed by epoxide formation (NaOH, 68% yield over two steps).

Step 4: Kinetic Resolution (Enantioselective Route)

Racemic epoxide 9 is resolved using Jacobsen’s catalyst, yielding enantioenriched 13 (43% yield, 93.5:6.5 e.r.).

Step 5: Z-Selective Cross Metathesis

Catalyst 12 couples 13 with alkenyl chloride 14 , furnishing 15 in 65% yield with >98% Z-selectivity.

Step 6: Chemoselective Dichlorination

Mioskowski’s reagent selectively chlorinates 15 at C15 and C16 (93:7 d.r.), yielding hexachloride 16 .

Step 7: Sulfation and Deprotection

SO₃·Py complex sulfates the C18 alcohol, followed by global deprotection to afford this compound (87% yield).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Syntheses

| Parameter | Carreira (2010) | Yoshimitsu (2012) | Denmark (2013) |

|---|---|---|---|

| Total Steps | 10 | 19 | 7 |

| Overall Yield (%) | 1.8 | 0.5 | 8.7 |

| d.r. (Key Step) | 3:1 | 10:1 | 95:5 |

| Enantioselectivity | Racemic | 98% e.e. | 93.5% e.r. |

The Denmark route’s superiority lies in its strategic use of metathesis and kinetic resolution, reducing step count while enhancing yields .

Q & A

Q. Basic

- High-resolution mass spectrometry (HRMS) confirms molecular formula.

- Chiral HPLC or circular dichroism (CD) quantifies enantiopurity.

- Elemental analysis validates purity (>95% by combustion analysis).

For novel analogs, combine X-ray crystallography with density functional theory (DFT) to correlate experimental and calculated spectra .

How can researchers resolve discrepancies in reported bioactivity data for this compound analogs?

Advanced

Contradictions arise from variability in assay conditions (e.g., cell lines, incubation times) or impurity profiles . Mitigation strategies:

- Standardize bioassays using OECD guidelines.

- Re-synthesize disputed compounds with rigorous purity checks.

- Apply meta-analysis to compare datasets across studies, adjusting for confounding variables (e.g., solvent effects) .

What foundational synthetic routes enable access to this compound’s core structure?

Basic

Early routes relied on stepwise halogenation of alkenes, but stereochemical control was limited. Modern approaches use stereoselective olefin metathesis (e.g., Grubbs catalysts) to install Z-alkenes and asymmetric catalysis (e.g., Ru-2) for dihalogenation. Vanderwal’s 2013 method reduced steps from 15 to 8 while improving yield .

What methodologies enable mechanistic studies of this compound’s biological activity?

Q. Advanced

- Cellular thermal shift assays (CETSA) identify protein targets.

- Isothermal titration calorimetry (ITC) quantifies binding affinity.

- CRISPR-Cas9 knockouts validate target relevance.

For example, coupling transcriptomics with molecular docking can map interactions with lipid-metabolizing enzymes .

How to design a reproducible synthesis protocol for this compound?

Q. Basic

- Document reaction parameters : solvent, temperature, catalyst batch.

- Validate reproducibility across ≥3 independent trials.

- Include negative controls (e.g., uncatalyzed reactions).

The Beilstein Journal mandates detailed experimental sections with ≤5 compounds in the main text; supplementary files should list all characterization data .

How can computational models predict this compound’s physicochemical properties?

Q. Advanced

- Molecular dynamics (MD) simulations assess membrane permeability.

- Quantitative structure-activity relationship (QSAR) models link halogen placement to bioactivity.

- DFT calculations predict NMR shifts for stereochemical validation. Open-source tools like Gaussian or ORCA are recommended .

What challenges arise in isolating this compound from natural sources?

Q. Basic

- Low natural abundance : Requires multi-kilogram biomass for milligram yields.

- Co-eluting lipids : Use reverse-phase HPLC with mass-directed fractionation.

- Oxidative degradation : Work under inert atmosphere (N/Ar) and add antioxidants (e.g., BHT) .

How to design experiments exploring this compound’s structure-activity relationships (SAR)?

Q. Advanced

- PICOT framework : Define Population (e.g., enzyme targets), Intervention (halogen substitution), Comparison (wild-type vs. mutant), Outcome (IC), Timeframe (24–72 hr assays).

- Synthetic diversification : Systematically vary halogen positions (Cl → Br, F) and stereochemistry.

- Multivariate analysis : Use principal component analysis (PCA) to correlate structural features with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.